molecular formula C9H7NO2S B580580 7-Benzothiazoleacetic acid CAS No. 1239460-80-0

7-Benzothiazoleacetic acid

Cat. No.: B580580
CAS No.: 1239460-80-0
M. Wt: 193.22
InChI Key: BPJCNIZFWLVXPP-UHFFFAOYSA-N
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Description

7-Benzothiazoleacetic acid is a useful research compound. Its molecular formula is C9H7NO2S and its molecular weight is 193.22. The purity is usually 95%.
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Biological Activity

7-Benzothiazoleacetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Benzothiazole derivatives, including this compound, are known for their potential as therapeutic agents against various diseases, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, highlighting its anticancer, anti-inflammatory, and antimicrobial properties supported by recent research findings.

Chemical Structure and Properties

This compound features a benzothiazole ring fused with an acetic acid moiety. This unique structure contributes to its biological activities by facilitating interactions with various biological targets.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized several benzothiazole derivatives and evaluated their effects on human cancer cell lines. Among these, compound B7 (6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine) showed promising results, significantly inhibiting the proliferation of A431 and A549 cancer cells while also reducing levels of inflammatory cytokines IL-6 and TNF-α .

The mechanism underlying the anticancer activity of this compound involves the induction of apoptosis and cell cycle arrest in cancer cells. Flow cytometry analysis indicated that treatment with this compound leads to increased apoptosis rates and altered cell cycle progression in treated cells .

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory properties. The compound's ability to downregulate pro-inflammatory cytokines such as IL-6 and TNF-α suggests its potential use in treating inflammatory conditions .

Antimicrobial Activity

Benzothiazole derivatives have been extensively studied for their antimicrobial properties. Recent research highlighted the synthesis of new benzothiazole-based compounds that exhibited significant antibacterial activity against various strains of bacteria, including Mycobacterium tuberculosis (Mtb). The structure-activity relationship (SAR) studies revealed that modifications to the benzothiazole ring could enhance antimicrobial potency .

Summary of Biological Activities

The following table summarizes key findings related to the biological activities of this compound:

Activity Type Target Effect Reference
AnticancerA431, A549 cancer cell linesInhibition of proliferation; apoptosis induction
Anti-inflammatoryRAW264.7 macrophagesDecreased IL-6 and TNF-α levels
AntimicrobialMycobacterium tuberculosisModerate to good inhibition

Case Studies

  • Anticancer Evaluation : In a study assessing various benzothiazole derivatives, compound B7 was identified as a lead candidate due to its dual action against cancer proliferation and inflammation .
  • Antimicrobial Screening : New derivatives were synthesized and tested against M. tuberculosis, showing improved bioavailability and selective inhibition compared to standard treatments .

Properties

IUPAC Name

2-(1,3-benzothiazol-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)13-5-10-7/h1-3,5H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJCNIZFWLVXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound (20 mg) was prepared from 7-bromobenzo[d]thiazole according to protocol P. LCMS (0.05% TFA): [M+1]+ 194.1. 1H-NMR (CDCl3, 400MHz): δ9.05 (s, 1H), 8.10(d, 1H, J=6.8Hz), 7.53 (m, 1H), 7.39 (d, 1H, J=6.8Hz), 3.96(s, 2H).
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